Cdk7-IN-27
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cdk7-IN-27 is a small-molecule inhibitor specifically designed to target cyclin-dependent kinase 7 (CDK7). Cyclin-dependent kinase 7 is a crucial enzyme involved in the regulation of the cell cycle and transcription. By inhibiting cyclin-dependent kinase 7, this compound has shown potential in the treatment of various cancers, particularly those that exhibit high levels of cyclin-dependent kinase 7 activity .
Preparation Methods
The synthesis of Cdk7-IN-27 involves several steps, including the formation of key intermediates and the final coupling reaction. The synthetic route typically starts with commercially available starting materials, which undergo a series of chemical transformations such as alkylation, acylation, and cyclization. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature controls to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Cdk7-IN-27 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common reagents used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and bases like sodium hydroxide. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Chemistry: It is used as a tool compound to study the role of cyclin-dependent kinase 7 in chemical reactions and pathways.
Biology: It helps in understanding the biological functions of cyclin-dependent kinase 7 and its role in cell cycle regulation and transcription.
Medicine: Cdk7-IN-27 has shown promise in preclinical studies as a potential therapeutic agent for cancers with high cyclin-dependent kinase 7 activity. It is being investigated for its ability to induce cell cycle arrest and apoptosis in cancer cells.
Mechanism of Action
Cdk7-IN-27 exerts its effects by binding to the active site of cyclin-dependent kinase 7, thereby inhibiting its kinase activity. This inhibition prevents the phosphorylation of downstream targets involved in cell cycle progression and transcription. The molecular targets of this compound include cyclin-dependent kinase 1, cyclin-dependent kinase 2, cyclin-dependent kinase 4, and cyclin-dependent kinase 6. By inhibiting these kinases, this compound disrupts the cell cycle and induces apoptosis in cancer cells .
Comparison with Similar Compounds
Cdk7-IN-27 is unique compared to other cyclin-dependent kinase inhibitors due to its high specificity for cyclin-dependent kinase 7. Similar compounds include:
ICEC0942 (CT7001): Another cyclin-dependent kinase 7 inhibitor with potential anticancer activity.
SY-1365: A selective cyclin-dependent kinase 7 inhibitor being investigated for its therapeutic potential in cancer.
SY-5609: A potent and selective cyclin-dependent kinase 7 inhibitor in clinical trials for cancer treatment.
LY3405105: A cyclin-dependent kinase 7 inhibitor with promising preclinical results.
This compound stands out due to its unique chemical structure and high selectivity for cyclin-dependent kinase 7, making it a valuable tool in both research and therapeutic applications.
Properties
Molecular Formula |
C26H37N7O2 |
---|---|
Molecular Weight |
479.6 g/mol |
IUPAC Name |
(12S)-22-propan-2-ylspiro[10-oxa-2,18,20,24,25,26-hexazatetracyclo[17.6.1.04,9.021,25]hexacosa-1(26),4,6,8,19,21,23-heptaene-16,4'-piperidine]-12-ol |
InChI |
InChI=1S/C26H37N7O2/c1-18(2)21-15-30-33-23(21)31-24-29-17-26(10-12-27-13-11-26)9-5-7-20(34)16-35-22-8-4-3-6-19(22)14-28-25(33)32-24/h3-4,6,8,15,18,20,27,34H,5,7,9-14,16-17H2,1-2H3,(H2,28,29,31,32)/t20-/m0/s1 |
InChI Key |
ODTNVBQMSINVPK-FQEVSTJZSA-N |
Isomeric SMILES |
CC(C)C1=C2N=C3NCC4(CCC[C@@H](COC5=CC=CC=C5CNC(=N3)N2N=C1)O)CCNCC4 |
Canonical SMILES |
CC(C)C1=C2N=C3NCC4(CCCC(COC5=CC=CC=C5CNC(=N3)N2N=C1)O)CCNCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.